4-(4-Chlorophenyl)-2-hydroxythiazole
Description
Significance of Thiazole (B1198619) Heterocycles in Academic Chemical Biology and Drug Discovery Research
Thiazole and its derivatives are of paramount importance in medicinal chemistry due to their wide spectrum of biological activities. The thiazole nucleus is a core component of numerous FDA-approved drugs, underscoring its therapeutic relevance. Academic research has extensively demonstrated that thiazole-containing compounds exhibit a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
The versatility of the thiazole scaffold allows for facile chemical modification at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR). This adaptability has made it an attractive target for academic researchers seeking to develop novel therapeutic agents and chemical probes to investigate biological processes. The stability of the thiazole ring and its capacity to act as a bioisostere for other functional groups further enhance its utility in drug design.
Overview of 4-(4-Chlorophenyl)-2-hydroxythiazole as a Focus of Academic Inquiry
This compound serves as a crucial intermediate and foundational scaffold in the synthesis of more complex, biologically active molecules. Its structure, featuring a chlorophenyl group at the 4-position and a hydroxyl group at the 2-position, provides key anchor points for chemical elaboration. The presence of the 4-chlorophenyl moiety is of particular interest as the halogen atom can participate in halogen bonding and other interactions that can influence binding affinity and selectivity for biological targets.
Academic inquiry into this compound often revolves around its use as a versatile building block. chemimpex.com It is frequently employed in the development of therapeutic agents, particularly in the fields of antimicrobial and anti-inflammatory research. chemimpex.com Furthermore, its derivatives have been investigated for a range of other applications, including as enzyme inhibitors and in materials science.
An important aspect of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazolidin-2-one form. This keto-enol tautomerism can significantly influence the compound's chemical reactivity and its interactions with biological macromolecules. The predominance of either the enol (2-hydroxy) or keto form can be influenced by the solvent environment and the nature of substituents on the thiazole ring.
While much of the academic focus has been on the derivatives of this compound, the parent compound itself is recognized for its stability and compatibility with various chemical processes, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening. chemimpex.com
Current State of Academic Research and Identified Gaps Pertaining to this compound
The current body of academic research is rich with studies on derivatives of the 4-(4-chlorophenyl)thiazole core, but there is a noticeable gap in the literature concerning the biological activities of the this compound parent compound itself. The majority of published research utilizes this compound as a synthetic intermediate, with subsequent modifications, most commonly at the 2-position, leading to a wide array of biologically active molecules.
Key Research Areas for Derivatives:
Anticancer Agents: A significant area of investigation involves the synthesis of N-substituted 2-amino derivatives of the 4-(4-chlorophenyl)thiazole scaffold. For instance, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives have been synthesized and evaluated as potential anticancer agents. A related compound, 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole, has been identified as a potent and specific inhibitor of sphingosine kinase, an enzyme implicated in cancer progression. cosmobio.co.jpnih.gov This compound has been shown to induce apoptosis in various cancer cell lines. cosmobio.co.jp
Antimicrobial and Antiparasitic Agents: Research has also explored the potential of 4-(4-chlorophenyl)thiazole derivatives as antimicrobial and antiparasitic agents. Studies have demonstrated the leishmanicidal and trypanocidal activity of certain derivatives, suggesting the potential of this scaffold in developing treatments for neglected tropical diseases. researchgate.net
Enzyme Inhibition: The 4-(4-chlorophenyl)thiazole scaffold has been utilized in the design of various enzyme inhibitors. Beyond sphingosine kinase, derivatives have been explored for their potential to inhibit other kinases and enzymes involved in disease pathways. The N-hydroxythiazole scaffold, a close structural relative, has been optimized for the selective inhibition of factor inhibiting hypoxia-inducible factor-α (FIH), a 2-oxoglutarate dependent oxygenase. rsc.org
Identified Research Gaps:
A primary gap in the current research landscape is the lack of comprehensive studies on the intrinsic biological activity of this compound. While its role as a synthetic precursor is well-established, its own potential as a bioactive molecule remains largely unexplored.
Further research is warranted in the following areas:
Systematic Biological Screening: A thorough investigation of the parent compound's activity across a range of biological assays (e.g., antimicrobial, anticancer, anti-inflammatory) is needed to ascertain its standalone therapeutic potential.
Elucidation of Tautomeric Effects: A more in-depth study of the keto-enol tautomerism of this compound and how this equilibrium influences its biological activity and that of its derivatives would be highly valuable.
Exploration of New Therapeutic Areas: Given the diverse activities of its derivatives, exploring the potential of the core this compound scaffold in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, could yield novel lead compounds.
Development of Novel Synthetic Methodologies: While used as an intermediate, the development of more efficient and greener synthetic routes to this compound and its derivatives would be beneficial for academic and industrial research.
The following table summarizes the biological activities of some representative derivatives of the 4-(4-chlorophenyl)thiazole scaffold, highlighting the potential of this core structure.
| Derivative | Biological Activity | Key Findings |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | Anticancer | Showed cytotoxic activity against various cancer cell lines. |
| 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole | Sphingosine Kinase Inhibitor, Anticancer | Potent and specific inhibitor of sphingosine kinase (IC50 = 0.5 µM); induces apoptosis in cancer cells. cosmobio.co.jp |
| Various 4-(4-chlorophenyl)thiazole derivatives | Leishmanicidal, Trypanocidal | Demonstrated activity against Leishmania amazonensis and Trypanosoma cruzi. researchgate.net |
| N-hydroxythiazole derivatives | FIH Inhibitor | Optimized derivatives show selective inhibition of factor inhibiting hypoxia-inducible factor-α. rsc.org |
Properties
IUPAC Name |
4-(4-chlorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFWCAVOQHJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288393 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-98-2 | |
| Record name | 2103-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)-2-hydroxythiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 4 Chlorophenyl 2 Hydroxythiazole and Its Analogues
Established Reaction Pathways for 4-(4-Chlorophenyl)-2-hydroxythiazole Synthesis
The construction of the this compound scaffold relies on several key reaction pathways, including classical cyclocondensation reactions and innovative one-pot strategies.
The Hantzsch thiazole (B1198619) synthesis, first described in the late 19th century, remains a fundamental and widely used method for constructing the thiazole ring. chemhelpasap.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comslideshare.net For the synthesis of the 4-(4-chlorophenyl)thiazole core, the key starting materials are a 2-halo-1-(4-chlorophenyl)ethanone and a suitable thioamide, such as thiourea (B124793). chemhelpasap.comijcce.ac.ir
A common variation of this synthesis produces the 2-amino analogue, 4-(4-chlorophenyl)thiazol-2-amine, which can serve as a precursor to other derivatives. This is achieved by refluxing 2-bromo-1-(4-chlorophenyl)ethanone with thiourea in a solvent like absolute ethanol (B145695) for several hours. ijcce.ac.ir The resulting 2-aminothiazole (B372263) is a stable, isolable compound. The 2-hydroxythiazole target compound exists in a tautomeric equilibrium with its 2-thiazolone form, and its synthesis can be approached via modifications of this classical Hantzsch pathway.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Absolute Ethanol | Reflux, 8 hours | 4-(4-Chlorophenyl)thiazol-2-amine |
Synthetic routes utilizing precursors like 2-mercaptoacetamide (B1265388) or N-aryl chloroacetamides offer alternative strategies for building thiazole and related heterocyclic systems. ekb.eg These methods involve the reaction of a bifunctional reagent containing both a nucleophilic sulfur and a reactive amide or acetamide (B32628) group. For instance, N-aryl chloroacetamide derivatives have been used as versatile starting materials for various sulfur-containing heterocycles. ekb.eg The reaction of an N-aryl chloroacetamide with ammonium (B1175870) thiocyanate, for example, leads to the formation of 2-(arylimino)thiazolidin-4-ones. ekb.eg This general approach, which involves nucleophilic substitution followed by cyclization, demonstrates the utility of acetamide-based precursors in the synthesis of the thiazole core, even if a direct pathway to this compound is not explicitly detailed.
One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. A notable one-pot method has been developed for constructing 4-hydroxythiazole-5-carboxamide derivatives, which are important analogues of the target compound. This strategy involves heating a mixture of a thioamide and monobromomalonamide in absolute ethanol with a base such as pyridine (B92270). pharmaguideline.com This approach provides good to excellent yields for a range of thiobenzamides and heteroaromatic thioamides, offering a user-friendly alternative for building this specific bioactive motif. pharmaguideline.com
| Thioamide Substrate (Example) | Reagent | Base/Solvent | Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| Thiobenzamide | Monobromomalonamide | Pyridine / Absolute Ethanol | Reflux | 4-Hydroxy-2-phenylthiazole-5-carboxamide | Up to 91% |
Modern synthetic chemistry has seen the development of methods that utilize elemental sulfur as the sulfur source for building heterocyclic rings, often under metal-free conditions. An efficient approach for the synthesis of 4-hydroxythiazoles from amides and elemental sulfur has been reported. This strategy involves the formation of two C-S bonds in the process. While specific details for the 4-(4-chlorophenyl) derivative are not provided, this methodology represents a novel route to the 4-hydroxythiazole scaffold. Similarly, elemental sulfur has been employed in one-pot, three-component cascade cyclizations to produce other thiazole derivatives, such as 2-amino-5-acylthiazoles from enaminones and cyanamide. researchgate.net
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. The mechanism of the Hantzsch thiazole synthesis is well-established. chemhelpasap.com It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting intermediate to yield the aromatic thiazole ring. chemhelpasap.com
For the one-pot synthesis of 4-hydroxythiazole-5-carboxamides, a plausible mechanism has been proposed. It initiates with an SN2 reaction where the thioamide's sulfur atom attacks the monobromomalonamide, creating a new C-S bond. pharmaguideline.com An intramolecular cyclization follows, with the nitrogen attacking a carbonyl group. The sequence concludes with the deprotonation of the α-carbon and the elimination of ammonia (B1221849) to generate the final 4-hydroxythiazole-5-carboxamide product. pharmaguideline.com
Derivatization Strategies and Functional Group Transformations
The this compound scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The hydroxyl group at the C2-position is a key site for functionalization. It can undergo reactions typical of alcohols or enols, such as alkylation to form 2-alkoxythiazoles. pharmaguideline.com
The thiazole ring itself can be functionalized. For example, the nitrogen atom can be alkylated with alkyl halides to form thiazolium cations. pharmaguideline.com Furthermore, the 2-amino group of the closely related 4-(4-chlorophenyl)thiazol-2-amine is readily derivatized. It can be acylated to form a wide range of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships. ijcce.ac.ir General organic chemistry transformations can also be applied; for instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. These derivatization and transformation strategies are essential for fine-tuning the biological and physical properties of the parent compound.
O-Alkylation and Esterification Reactions
The 2-hydroxy group of this compound is a key site for functionalization through O-alkylation and esterification, yielding 2-alkoxy and 2-acyloxy derivatives, respectively. However, the tautomeric nature of the starting material presents a challenge of regioselectivity, as reactions can occur at the oxygen atom (O-alkylation/acylation) or the ring nitrogen atom (N-alkylation/acylation).
O-Alkylation: The alkylation of 2-hydroxythiazoles is an ambident nucleophilic substitution reaction. The outcome (O- vs. N-alkylation) is influenced by several factors including the nature of the base, the solvent, and the alkylating agent. Generally, O-alkylation is favored under conditions that promote the formation of the oxygen anion, such as the use of soft bases and polar aprotic solvents. In contrast, N-alkylation is often observed with harder bases or under phase-transfer catalysis conditions. For instance, regioselective O-alkylation has been achieved in similar heterocyclic systems like 2-pyridones by employing specific catalytic systems, such as TfOH-catalyzed carbenoid insertion, which can achieve O:N selectivity greater than 99:1. rsc.org Cesium bicarbonate has also been noted for its ability to mediate regioselective alkylation on one of two hydroxyl groups in dihydroxyaryl compounds, highlighting the importance of the base in controlling selectivity. nih.gov
Esterification: Esterification of the 2-hydroxy group can be achieved through standard methods such as the Fischer-Speier esterification or the Steglich esterification. researchgate.netmasterorganicchemistry.com
Fischer-Speier Esterification: This method involves reacting the 2-hydroxythiazole with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) and an excess of alcohol, which also acts as the solvent. masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by removing water as it is formed. masterorganicchemistry.com
Steglich Esterification: This approach is suitable for milder conditions and involves using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the 2-hydroxythiazole and a carboxylic acid. researchgate.net This method avoids the harsh acidic conditions and high temperatures of the Fischer esterification. researchgate.net
The table below summarizes general conditions for these transformations.
| Transformation | Reagents & Conditions | Product Type | Key Features |
| O-Alkylation | Alkyl halide, Base (e.g., CsHCO₃, K₂CO₃), Solvent (e.g., MeCN, DMF), Heat | 2-Alkoxy-4-(4-chlorophenyl)thiazole | Regioselectivity is a key challenge; depends on base, solvent, and electrophile. nih.gov |
| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Excess alcohol, Heat | 2-Acyloxy-4-(4-chlorophenyl)thiazole | Equilibrium reaction; requires removal of water for high yield. masterorganicchemistry.com |
| Steglich Esterification | Carboxylic acid, DCC, DMAP, Anhydrous solvent (e.g., DCM), Room Temp | 2-Acyloxy-4-(4-chlorophenyl)thiazole | Mild conditions; avoids strong acids and high temperatures. researchgate.net |
Acylation and Amidation Reactions
Acylation and amidation reactions are fundamental for creating amide and ester linkages, which are prevalent in biologically active molecules. For this compound, these reactions primarily target the hydroxyl group, though the reactivity is intrinsically linked to its thiazol-2(3H)-one tautomer.
Acylation: Direct acylation of the hydroxyl group can be performed using acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. As with alkylation, regioselectivity between O-acylation and N-acylation can be a factor. In strongly acidic media like methanesulfonic acid or trifluoroacetic acid, chemoselective O-acylation of hydroxyamino acids has been demonstrated, suggesting that reaction conditions can be tuned to favor O-functionalization. bohrium.com
Amidation: While direct amidation of the 2-hydroxy group is not a standard transformation, the synthesis of amide derivatives of the 4-(4-chlorophenyl)thiazole scaffold is well-documented, typically starting from the 2-amino analogue, 2-amino-4-(4-chlorophenyl)thiazole. ijcce.ac.ir For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized by reacting an amino-functionalized thiazole with a phenylacetic acid derivative using DCC and HOBt as coupling agents. nih.gov This highlights a common strategy where the 2-hydroxy group is first converted to a 2-amino group (or other functional handle) to facilitate amide bond formation. Acylation of 2-aminothiazoles with various acyl halides in dry pyridine is a high-yielding reaction. mdpi.com
The table below outlines representative reaction conditions for synthesizing amide derivatives based on the 4-arylthiazole core.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 2-Amino-4-phenylthiazole | Acyl halides, Dry Pyridine | N-(4-phenylthiazol-2-yl)amide | High | mdpi.com |
| 2-Amino-4-(4-chlorophenyl)thiazole derivative | Phenylacetic acid derivative, DCC, HOBt, THF | N-(4-(4-chlorophenyl)thiazol-2-yl)...acetamide | Not specified | nih.gov |
| 2-Amino-4-phenylthiazole | Boc-dipeptides, DCC | 2-(Boc-dipeptido)amino-4-phenylthiazole | Not specified | asianpubs.org |
Substituent Modifications on the Thiazole and Phenyl Moieties
Modifying the substituents on the thiazole and phenyl rings is a critical strategy for tuning the electronic and steric properties of the molecule, often as part of structure-activity relationship (SAR) studies.
Phenyl Moiety Modifications: The 4-chlorophenyl group can be replaced with other substituted aryl rings. This is typically achieved by starting the synthesis with a different substituted α-bromoacetophenone in the Hantzsch thiazole synthesis. For existing thiazole structures, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. A 4-(4-bromophenyl)thiazole (B159989) derivative can be coupled with various arylboronic acids to introduce a wide range of substituents on the phenyl ring. nih.gov Research has shown that introducing electron-donating groups at the ortho, meta, and para positions of the 4-phenyl ring can be well-tolerated in certain biological contexts. mdpi.com
Thiazole Moiety Modifications: The C5 position of the thiazole ring is a common site for modification. Functional groups can be introduced by starting with appropriately substituted precursors. For instance, using 4-chloroacetoacetate in a Hantzsch condensation yields a thiazole with an ethyl acetate (B1210297) group at the C5 position. nih.gov This ester can then be reduced to an alcohol, which serves as a handle for further transformations, such as conversion to an azide. nih.gov Direct functionalization of the C5 position on a pre-formed thiazole ring is more challenging but can be achieved through methods like halogenation followed by cross-coupling.
| Modification Site | Synthetic Method | Reagents | Purpose |
| Phenyl Ring | Hantzsch Synthesis Variation | Substituted α-bromoacetophenones, Thiourea | Introduce diverse aryl groups at C4. |
| Phenyl Ring | Suzuki-Miyaura Coupling | 4-(4-Bromophenyl)thiazole, Arylboronic acid, Pd catalyst | Post-synthesis diversification of the C4 aryl group. nih.gov |
| Thiazole C5 | Hantzsch Synthesis Variation | 1,3-Dichloroacetone or 4-Chloroacetoacetate | Introduce chloromethyl or ester groups at C5. nih.gov |
| Thiazole C5 | Functional Group Interconversion | C5-CH₂Cl, KCN or KSCN | Convert chloromethyl to cyanide or thiocyanide. nih.gov |
Sustainable and Green Chemistry Approaches in Thiazole Synthesis
Conventional methods for thiazole synthesis, particularly the Hantzsch reaction, often involve harsh conditions and hazardous solvents. Modern synthetic chemistry emphasizes the development of sustainable and green methodologies to minimize environmental impact. nih.govsemanticscholar.org These approaches focus on using recyclable catalysts, green solvents, and energy-efficient techniques like microwave and ultrasound irradiation. semanticscholar.orgresearchgate.net
Green Catalysts: Heterogeneous catalysts are advantageous as they can be easily recovered and reused. Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, three-component Hantzsch synthesis, affording thiazole derivatives in high yields (79-90%). nih.govsemanticscholar.org Copper silicate (B1173343) has also been employed as an efficient, reusable heterogeneous catalyst for the synthesis of 2-amino-4-substituted thiazoles. nanobioletters.com
Alternative Solvents and Conditions: Water is an ideal green solvent, and several thiazole syntheses have been developed in aqueous media. researchgate.net Catalyst-free synthesis of 2-(alkylsulfanyl)thiazoles has been achieved by refluxing dithiocarbamates and α-halocarbonyl compounds in water. bepls.com Solvent-free conditions represent another green approach, where reactants are mixed without any solvent, often with grinding or minimal heating, leading to high yields and simple work-up procedures. researchgate.net
Energy-Efficient Methods: Microwave (MW) and ultrasound irradiation are used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net Microwave-assisted Hantzsch synthesis has been used to obtain 4-aryl-2-aminothiazoles in aqueous medium efficiently. nih.gov Similarly, ultrasound irradiation has been shown to be more convenient and easily controlled than conventional methods for preparing Hantzsch thiazole derivatives. nih.gov
The following table summarizes various green approaches to the Hantzsch thiazole synthesis.
| Method | Catalyst / Medium | Conditions | Yield | Advantages | Reference |
| One-pot, three-component | Silica supported tungstosilisic acid | Conventional heating or Ultrasound | 79-90% | Reusable catalyst, high yield. | nih.govsemanticscholar.org |
| Catalyst-free | Water | Reflux, 20 h | 75-90% | Green solvent, no catalyst needed. | bepls.com |
| One-pot approach | PEG-400 | 70-75 °C, 2 h | 85-93% | Green reaction medium, high yield. | researchgate.net |
| Heterogeneous catalysis | Copper Silicate | Ethanol, 78 °C | Excellent | Reusable catalyst, rapid process. | nanobioletters.com |
These sustainable methodologies provide efficient and environmentally responsible pathways to this compound and its analogues, aligning with the core principles of modern chemical synthesis. nih.govsemanticscholar.org
Structural Characterization and Tautomeric Considerations of 4 4 Chlorophenyl 2 Hydroxythiazole
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise structure of 4-(4-Chlorophenyl)-2-hydroxythiazole. It is important to consider that 2-hydroxythiazole derivatives can exist in tautomeric forms, primarily the hydroxy form and the thiazolin-2-one (keto) form. Spectroscopic data provide critical evidence for the predominant tautomer under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For derivatives of this compound, both ¹H and ¹³C NMR provide diagnostic signals for the constituent rings.
In a closely related compound, 4-(4-Chlorophenyl)-2-thiazolamine, the protons on the chlorophenyl ring exhibit characteristic doublet signals in the aromatic region of the ¹H NMR spectrum. Specifically, the two protons ortho to the thiazole (B1198619) ring appear as a doublet at approximately 7.81 ppm, while the two protons meta to the thiazole ring show a doublet around 7.39 ppm, both with a coupling constant (J) of about 8.6 Hz. rsc.org The thiazole ring itself presents a singlet for its single proton at approximately 7.01 ppm. rsc.org For this compound, similar signals for the chlorophenyl group would be expected. The position of the thiazole proton signal and the presence of either a broad hydroxyl (-OH) signal or an N-H signal would be indicative of the dominant tautomeric form in solution.
The ¹³C NMR spectrum for 4-(4-Chlorophenyl)-2-thiazolamine shows a signal for the carbon atom at the 2-position of the thiazole ring (C2) at approximately 168.9 ppm. rsc.org Other key signals include those for the carbon atoms of the chlorophenyl ring and the other carbons of the thiazole ring. rsc.org For the 2-hydroxy/2-oxo tautomers, the chemical shift of C2 is particularly informative; a value in the range of 160-170 ppm might suggest the imino/amino character, whereas a shift further downfield (>170 ppm) could indicate a carbonyl carbon in the thiazolin-2-one form.
Table 1: Representative NMR Data for 4-(4-Chlorophenyl)thiazole Analogs
| Nucleus | Compound | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | 4-(4-Chlorophenyl)-2-thiazolamine | 7.81 (d, 2H), 7.39 (d, 2H), 7.01 (s, 1H) rsc.org |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound, the key vibrational bands can help distinguish between the hydroxy and the keto tautomers.
The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be strong evidence for a carbonyl group (C=O), indicating the predominance of the thiazolin-2-one tautomer. mdpi.com Conversely, the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would support the 2-hydroxythiazole form. In studies of related thiazolidinone derivatives, distinct carbonyl stretching vibrations have been observed. For instance, 5-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one shows two C=O stretching bands at 1731 and 1668 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations for the aromatic rings are typically observed in the 3000-3100 cm⁻¹ range. researchgate.netnih.gov The C-N stretching absorption is generally found in the 1266-1382 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The calculated molecular weight for this compound (C₉H₆ClNOS) is 211.67 g/mol . chemimpex.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. In the ESI-MS spectrum of a related, more complex molecule, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the protonated molecular ion [M+H]⁺ was observed at m/z 346.88. nih.gov This demonstrates the utility of the technique in confirming the mass of the parent molecule.
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination of this compound Derivatives and Salts
In the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the molecule is nearly planar. The dihedral angle between the 4-chlorophenyl ring and the central thiazole ring is reported as 7.1(1)° and 7.4(1)° for the two independent molecules in the asymmetric unit. nih.gov Similarly, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring subtends a dihedral angle of 13.12(14)° with the attached chlorophenyl ring. nih.govkayseri.edu.tr This near-coplanarity suggests significant electronic conjugation between the aromatic systems.
Table 2: Selected Dihedral Angles in 4-(4-Chlorophenyl)thiazole Derivatives
| Compound | Rings | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole | 4-chlorophenyl and thiazole | 7.1(1) and 7.4(1) | nih.gov |
Analysis of Intermolecular Interactions and Packing Architectures
The way molecules pack in a crystal is governed by a network of intermolecular interactions. mdpi.comias.ac.in In crystals of 4-(4-chlorophenyl)thiazole derivatives, a variety of non-covalent interactions dictate the supramolecular architecture. rsc.org
Tautomeric Equilibria and Electronic Structure Considerations
The chemical and physical properties of this compound are intrinsically linked to the dynamic equilibrium between its tautomeric forms and the inherent electronic nature of the thiazole ring. These aspects are crucial for understanding its reactivity and interactions at a molecular level.
2-Hydroxythiazole and 2(3H)-Thiazolone Tautomerism
The 2-hydroxythiazole moiety of the title compound can exist in equilibrium with its tautomeric form, 2(3H)-thiazolone. This phenomenon, a type of prototropic tautomerism, involves the migration of a proton and the simultaneous shift of a double bond. The equilibrium between the enol-like 2-hydroxythiazole and the keto-like 2(3H)-thiazolone is a dynamic process. The position of this equilibrium can be influenced by several factors, including the physical state (solid or solution), the nature of the solvent, temperature, and the electronic effects of substituents on the thiazole ring.
In the case of this compound, the presence of the 4-chlorophenyl group at the C4 position of the thiazole ring can influence the relative stability of the two tautomers. Computational and spectroscopic studies are often employed to determine the predominant tautomeric form under specific conditions. For instance, in nonpolar solvents, one tautomer might be favored, while in polar or protic solvents, the equilibrium could shift towards the other form due to differential solvation and hydrogen bonding interactions. The ability of the molecule to exist in either form is a critical consideration in the design of synthetic pathways and in understanding its biological activity, as each tautomer presents a different set of hydrogen bond donors and acceptors, as well as a distinct electronic profile.
Resonance Forms and Aromatic Stabilization within the Thiazole System
The key resonance contributors for the thiazole ring highlight the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom. This electronic distribution results in a π-electron density that influences the ring's reactivity. nih.gov For instance, electrophilic substitution reactions are generally favored at the C5 position, which possesses a higher electron density. nih.gov Conversely, the C2 position is more susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atom. nih.gov
Computational Chemistry and Molecular Modeling of 4 4 Chlorophenyl 2 Hydroxythiazole and Its Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 4-(4-chlorophenyl)thiazole derivative, might interact with a biological target, typically a protein or enzyme.
Docking studies with analogues of 4-(4-chlorophenyl)-2-hydroxythiazole have been instrumental in predicting their binding affinities and modes of interaction within the active sites of various enzymes. For instance, a series of pyrazolyl–thiazole (B1198619) derivatives of thiophene (B33073) were synthesized and subjected to molecular docking to elucidate their binding interactions. nih.gov Similarly, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally analogous to the chlorophenyl variant, have shown good docking scores within the binding pockets of selected protein targets. nih.gov
In one study, thiazole derivatives were docked against the active site of DNA gyrase B (PDB ID: 1JIJ). The results indicated that these compounds exhibit promising binding energies, suggesting a strong potential for inhibitory activity. mdpi.com The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the ligand's binding strength to the target. Lower energy scores typically indicate more favorable binding.
Table 1: Molecular Docking Scores of Thiazole Analogues Against Various Protein Targets
| Compound Class | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Reference |
| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)-4-(aryl)thiazole | Lanosterol (B1674476) 14α-demethylase | -8.715 | nih.gov |
| Thiazole derivatives | DNA Gyrase B (1JIJ) | -7.85 | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | DNA Gyrase B (1JIJ) | Good docking score | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Human topoisomerase IIα (4WMZ) | Good docking score | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Tyrosine kinase (3ERT) | Good docking score | nih.gov |
Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the enzyme's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π–π stacking, are vital for the stability of the ligand-protein complex and for the compound's biological activity.
For example, docking studies of thiazole derivatives against DNA gyrase B (PDB ID: 1JIJ) revealed that the sulfur atom of the thiazole ring can act as a hydrogen bond donor, interacting with residues such as Asp40 and Thr75. mdpi.com Furthermore, the thiazole ring itself was found to form pi-H bond interactions with Asp40. mdpi.com In another study, the high binding affinity of a thiazole derivative for lanosterol 14α-demethylase was attributed to a combination of hydrogen bonding and π–π stacking interactions within the active site. nih.gov These detailed interaction maps are essential for understanding the mechanism of action and for designing modifications to the ligand to enhance binding.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations can validate the stability of binding poses predicted by molecular docking and offer deeper insights into the flexibility of both the ligand and the protein.
For a thiazole derivative complexed with its protein target, MD simulations confirmed the stability of the interaction. nih.gov Analyses such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to assess this stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. RMSF analysis can highlight the flexibility of different parts of the protein upon ligand binding. nih.govajchem-a.com Such studies have demonstrated that thiazole derivatives can form stable complexes with their target enzymes, reinforcing the findings from molecular docking. nih.gov
Ligand-Based Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active thiazole derivatives, a pharmacophore model can be generated based on their common structural features.
This model, representing the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, serves as a 3D query for virtual screening of large compound libraries. The goal is to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov This approach has been successfully applied to imidazo[2,1-b]thiazole (B1210989) analogues, proving the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the activity of new, untested compounds.
For 2-arylidenehydrazinyl-4-arylthiazole analogues, QSAR studies have been conducted to understand the relationship between their structural properties and antibacterial activity. nih.gov In these studies, physicochemical parameters like the partition coefficient (log P) and polar surface area (PSA), as well as quantum-chemical parameters, were calculated. nih.gov The results indicated a good correlation between these descriptors and the observed antibacterial activity, suggesting that properties like lipophilicity and polarity play a significant role. nih.gov
In another QSAR study on thiazole derivatives as Pin1 inhibitors, descriptors such as molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (E-LUMO) were used to build predictive models using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.ma These models help in understanding which structural features are crucial for activity and in designing new derivatives with potentially enhanced potency. imist.ma
Structure Activity Relationship Sar Derivations for 4 4 Chlorophenyl 2 Hydroxythiazole Analogs
Influence of Substituents at the 2-Position of the Thiazole (B1198619) Ring
The functional group at the 2-position of the thiazole ring plays a crucial role in the biological activity of 4-(4-chlorophenyl)thiazole derivatives. While the parent compound features a hydroxyl group, many potent analogs have been developed by substituting this position with other functionalities, most notably an amino group, which can be further derivatized.
In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the substituent at the 2-position was systematically modified to explore its impact on anticancer activity. ijcce.ac.ir The core structure in this study was 4-(4-chlorophenyl)thiazol-2-amine, which was then elaborated with a phenylacetamidoacetamide side chain. The nature of the substituent on the terminal phenyl ring of this side chain significantly influenced the cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir
For instance, compound 8a , which features an ortho-chlorine atom on the terminal phenyl ring, was identified as the most active derivative against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.ir This suggests that steric and electronic effects at this position are critical for potent anticancer activity. The table below summarizes the cytotoxic activity of selected analogs with different substituents on the terminal phenyl ring of the side chain at the 2-position.
| Compound | Substituent on Terminal Phenyl Ring | IC50 (µM) against HeLa Cells |
|---|---|---|
| 8a | ortho-Cl | 1.3 ± 0.14 |
| 8c | para-Cl | Data not specified in the same format |
These findings underscore the importance of the substituent at the 2-position of the thiazole ring in modulating the anticancer properties of this class of compounds.
Effects of Modifications on the 4-Chlorophenyl Moiety
The 4-chlorophenyl group at the 4-position of the thiazole ring is a key structural feature that significantly influences the biological activity of these analogs. The presence and position of the chlorine atom, as well as its replacement with other substituents, have been shown to have a profound impact on the potency and selectivity of these compounds.
Studies on phenylthiazole derivatives have highlighted the importance of substitution on this phenyl ring for antiflaviviral activity. nih.gov For example, the removal of the para-chlorine atom from the C2-thiazole phenyl ring in a related series of compounds resulted in a derivative with very weak inhibitory activity, emphasizing the critical role of this substituent. nih.gov When the chlorine atom was replaced by other halogens or a methoxy (B1213986) group, the activity varied, suggesting that both the size and electronegativity of the substituent are important factors. nih.gov The bromine-containing analog showed activity similar to the chloro-substituted lead compound, while the fluorine and methoxy-containing derivatives were less potent. nih.gov
In the context of anticancer activity, the substitution pattern on the phenyl ring at the 4-position of the thiazole core has also been explored. In a series of 2,4-disubstituted thiazole derivatives, the presence of an electron-withdrawing nitro group or an electron-donating methoxy group in the para position of the benzene (B151609) ring at the thiazole C4-position was found to be beneficial for antifungal activity. nih.gov
The following table summarizes the effects of different substituents on the phenyl ring at the 4-position on the biological activity of thiazole analogs.
| Substituent at para-position of Phenyl Ring | Biological Activity | Observations |
|---|---|---|
| -Cl | Antiflaviviral, Anticancer | Generally associated with good activity. |
| -Br | Antiflaviviral | Similar activity to the chloro-substituted analog. |
| -F | Antiflaviviral | Weaker activity compared to chloro and bromo analogs. |
| -OCH3 | Antiflaviviral, Antifungal | Weaker antiflaviviral activity but beneficial for antifungal activity. |
| -NO2 | Antifungal | Beneficial for antifungal activity. |
These observations indicate that the 4-chlorophenyl moiety is a critical determinant of the biological activity of these thiazole derivatives, and modifications to this group can be used to fine-tune their potency and selectivity.
Impact of Substituents on the Thiazole Core at Other Positions
While the substituents at the 2- and 4-positions are of primary importance, modifications at other positions of the thiazole core, particularly the 5-position, can also significantly modulate the biological activity of 4-(4-chlorophenyl)thiazole analogs.
In a study of 2-aminothiazole (B372263) derivatives, the introduction of an arylazo moiety at the 5-position of the thiazole ring was explored for its effect on antimicrobial activity. mdpi.com These modifications can alter the electronic properties and steric profile of the molecule, leading to changes in its interaction with biological targets.
The table below provides examples of how substitutions at the 5-position of the thiazole ring can influence the biological activity of 4-phenylthiazole (B157171) analogs.
| Substituent at C5-Position | Biological Activity | Key Findings |
|---|---|---|
| Arylazo moiety | Antimicrobial | Can modulate antimicrobial properties. mdpi.com |
These findings suggest that while the 2- and 4-positions are primary sites for modification, the 5-position of the thiazole ring offers an additional opportunity to optimize the biological activity of this class of compounds.
Elucidation of Pharmacophore Features Essential for Specific Biological Activities
Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule that are responsible for its biological activity. For 4-(4-chlorophenyl)thiazole analogs, this approach has been instrumental in understanding the key interactions with their biological targets, particularly in the context of their anticancer activity as tubulin inhibitors.
Several studies have focused on developing pharmacophore models for tubulin inhibitors that bind to the colchicine (B1669291) site. nih.gov These models typically highlight the importance of specific chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, and their spatial arrangement.
A common pharmacophore model for colchicine-site tubulin inhibitors includes:
Two aromatic rings: These often correspond to the 4-phenyl group of the thiazole and another aromatic moiety in the molecule. These rings engage in hydrophobic and π-π stacking interactions within the binding pocket.
A hydrogen bond acceptor: This feature is crucial for anchoring the molecule to the target protein. In the case of 2-hydroxythiazole analogs, the hydroxyl group or the nitrogen atom of the thiazole ring could potentially act as a hydrogen bond acceptor or donor.
The spatial relationship between these features is critical for potent inhibitory activity. The thiazole ring itself often serves as a scaffold to correctly orient the other pharmacophoric elements.
The table below summarizes the key pharmacophore features for tubulin inhibition by thiazole derivatives.
| Pharmacophore Feature | Role in Tubulin Inhibition | Corresponding Moiety in 4-(4-Chlorophenyl)thiazole Analogs |
|---|---|---|
| Aromatic Rings | Hydrophobic and π-π stacking interactions | 4-(4-Chlorophenyl) group and other aromatic substituents |
| Hydrogen Bond Acceptor/Donor | Anchoring to the binding site | 2-Hydroxy/amino group, thiazole nitrogen |
| Hydrophobic Group | Enhancing binding affinity | Alkyl or other nonpolar substituents |
By understanding these essential pharmacophore features, medicinal chemists can rationally design new 4-(4-chlorophenyl)-2-hydroxythiazole analogs with improved potency and selectivity as anticancer agents.
Future Research Trajectories and Translational Potential of 4 4 Chlorophenyl 2 Hydroxythiazole
Advancements in Synthetic Methodologies and Process Optimization
The synthesis of derivatives from the 4-(4-chlorophenyl)thiazole core predominantly relies on the Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. ijcce.ac.irnih.gov For instance, 4-(4-chlorophenyl)thiazol-2-amine, a key starting material, is prepared by refluxing 2-bromo-1-(4-chlorophenyl)ethanone with thiourea in an ethanol (B145695) solvent. ijcce.ac.ir While this method is robust, future research is directed towards improving efficiency, yield, and sustainability through modern synthetic and process optimization techniques.
Microwave-Assisted Synthesis: One significant advancement is the use of microwave irradiation to accelerate reaction times. The synthesis of 4-(4-chlorophenyl)thiazol-2-amines has been achieved by the cyclic condensation of an α-bromoketone and N-substituted thiourea under microwave irradiation at 80 °C for just 30 minutes, a substantial reduction in reaction time compared to conventional heating methods. mdpi.com
Continuous Flow Processing: For large-scale and industrial applications, continuous flow synthesis offers considerable advantages in terms of safety, consistency, and process control. The principles of multistep flow synthesis, integrated with Process Analytical Technology (PAT), are being applied to complex chemical transformations. nih.gov This approach allows for real-time monitoring and optimization of reaction parameters such as temperature, pressure, and flow rates. nih.gov While not yet specifically detailed for 4-(4-chlorophenyl)-2-hydroxythiazole, the application of such data-rich, automated systems represents a key future trajectory for optimizing the production of its derivatives, ensuring high purity and yield while minimizing hazardous conditions. nih.gov
| Synthetic Advancement | Description | Key Advantages |
| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thiourea derivative. ijcce.ac.irnih.gov | Well-established, versatile, and reliable method for creating the core thiazole ring. |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. mdpi.com | Drastically reduced reaction times (e.g., from hours to minutes), improved yields. mdpi.com |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. nih.gov | Enhanced safety, improved process control, scalability, and integration of real-time analytics (PAT). nih.gov |
Integration of Advanced Computational and Experimental Approaches for Target Validation
The identification and validation of biological targets are critical steps in drug discovery. Modern research on 4-(4-chlorophenyl)thiazole derivatives heavily integrates computational (in silico) methods with experimental (in vitro) validation to accelerate this process. This dual approach allows for the efficient screening of potential targets and the elucidation of binding mechanisms before committing to resource-intensive laboratory work.
Computational Modeling: Molecular docking is a primary in silico tool used to predict the binding affinity and orientation of a ligand within the active site of a biological target. For example, docking studies were performed to investigate how thiazole derivatives bind to c-Met kinase, a key target in cancer therapy. nih.gov Similarly, the potential of derivatives as antiparasitic agents was explored by docking them against essential Leishmania enzymes like cysteine protease and nucleoside diphosphate (B83284) kinase. researchgate.net Furthermore, Density Functional Theory (DFT) calculations are employed to analyze the electronic structure and reactivity of these molecules, providing insights that can guide the design of more potent compounds. researchgate.net Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also routinely performed to assess the pharmacokinetic profiles of new derivatives at an early stage. researchgate.net
Experimental Validation: The predictions generated from computational models are then tested through rigorous experimental assays. Enzyme inhibition assays are used to confirm the activity of compounds against specific targets, such as the in vitro evaluation of c-Met kinase inhibition. nih.gov Cellular assays, including MTT cytotoxicity assays against various cancer cell lines (e.g., HepG2, MCF-7, Hela, U87), validate the antiproliferative effects predicted by docking studies. ijcce.ac.irnih.gov Further mechanistic studies, such as analyzing caspase-3 activation, reactive oxygen species (ROS) generation, and cell cycle arrest, provide deeper insights into the compound's mode of action. ijcce.ac.irnih.gov
The synergy between these approaches is summarized below:
| Target/Application | Computational Method | Predicted Outcome | Experimental Validation |
| Anticancer (c-Met) | Molecular Docking, ADME Prediction nih.gov | Favorable binding patterns in the c-Met active site and good pharmacokinetic properties. nih.gov | Potent c-Met enzyme inhibition (nanomolar IC50), cytotoxicity against HepG-2 cells, and induction of apoptosis. nih.gov |
| Antiparasitic (Leishmania) | Molecular Docking, ADMET Analysis researchgate.net | High binding affinity for cysteine protease and good physicochemical characteristics. researchgate.net | In vitro cysteine protease inhibitory activity and potent antileishmanial effects against amastigotes. researchgate.net |
| Anticancer (General) | In silico Modeling nih.gov | Antitumor properties via inhibition of the telomerase enzyme. nih.gov | Cytotoxicity assays against human hepatocellular carcinoma cell lines (HepG2). nih.gov |
Broadening the Spectrum of Biological Targets and Therapeutic Areas
Research has revealed that the 4-(4-chlorophenyl)thiazole scaffold is a "privileged structure," capable of interacting with a diverse range of biological targets. mdpi.com This versatility has led to the exploration of its derivatives across multiple therapeutic areas, far beyond its initial applications. The core structure serves as a building block for molecules targeting enzymes, receptors, and other proteins involved in various pathologies. chemimpex.com
Initially recognized for its utility in developing anti-inflammatory and antimicrobial agents, the scope has expanded significantly. chemimpex.com Current research demonstrates the potential of its derivatives in oncology, infectious diseases, and even agrochemical applications. chemimpex.com
Key Therapeutic Areas and Targets:
Anticancer: This is the most extensively studied area. Derivatives have been designed to inhibit a multitude of cancer-related targets, including:
Kinases: BRAFV600E and c-Met kinase, which are crucial in cell signaling and proliferation pathways. nih.govnih.gov
DNA-Interacting Enzymes: DNA topoisomerase IB, which is essential for DNA replication and repair. nih.gov
Epigenetic Modulators: Histone deacetylases (HDACs), which play a role in gene expression regulation. nih.gov
Other Enzymes: Telomerase, an enzyme critical for cancer cell immortality. nih.gov
Apoptosis Induction: Some derivatives have been shown to induce programmed cell death in cancer cells through mechanisms like caspase activation. ijcce.ac.irmedchemexpress.com
Antiparasitic: Thiazole compounds have shown significant promise against neglected tropical diseases. Derivatives have been evaluated as potent agents against Leishmania amazonensis (leishmanicidal) and Trypanosoma cruzi (trypanocidal). researchgate.netscielo.br
Antimicrobial: The thiazole ring is a component of several established antimicrobial drugs, and new derivatives continue to be explored for their activity against various bacterial and fungal strains. nih.govresearchgate.net
Agrochemicals: The compound is used as an intermediate in the formulation of effective pesticides, herbicides, and fungicides for crop protection. chemimpex.com
| Derivative Class | Biological Target | Potential Therapeutic Area |
| Thiazole-based Pyrazoles | Telomerase, BRAFV600E Kinase nih.gov | Oncology |
| Thiazole-based Hydroxamates | Histone Deacetylase (HDAC) nih.gov | Oncology |
| Thiazole-based Stilbenes | DNA Topoisomerase IB nih.gov | Oncology |
| Thiazole-based Pyridines | c-Met Kinase nih.gov | Oncology |
| Substituted 4-(4-chlorophenyl)thiazoles | Cysteine Protease researchgate.net | Antiparasitic (Leishmaniasis) |
| General Thiazole Derivatives | Various microbial enzymes | Antimicrobial, Agrochemical chemimpex.comnih.gov |
Design of Highly Selective and Potent Thiazole-Based Research Probes and Lead Compounds
The ultimate goal of medicinal chemistry research is to design molecules with high potency against a specific biological target and minimal off-target effects. The 4-(4-chlorophenyl)thiazole scaffold serves as an excellent starting point for the rational design of such compounds. By understanding the structure-activity relationships (SAR), researchers can systematically modify the core structure to enhance its therapeutic properties, leading to the development of selective research probes and promising lead compounds for drug development.
The design process often involves a hybridization approach, where the thiazole core is combined with other pharmacophores known to interact with a specific target. ijcce.ac.ir
Examples of Rational Design:
HDAC Inhibitors: To target HDAC enzymes, the thiazole scaffold was linked to a hydroxamate group, a known zinc-binding pharmacophore present in many potent HDAC inhibitors. This led to the creation of novel thiazole-based hydroxamate derivatives with excellent inhibitory activity against HDAC1 and significant anticancer effects. nih.gov
c-Met Kinase Inhibitors: Guided by the structural features of known kinase inhibitors, a series of derivatives bearing pyrazolo[3,4-b]pyridine scaffolds were synthesized. This rational design resulted in compounds with nanomolar inhibitory potency against c-Met kinase. nih.gov
Topoisomerase IB Inhibitors: By creating thiazole-based analogs of stilbene (B7821643), a natural compound with known anticancer properties, researchers developed potent Topoisomerase IB inhibitors. The SAR study revealed that substitutions on the phenyl ring significantly influenced the compound's cytotoxicity and inhibitory activity. nih.gov
The objective of these design strategies is to create lead compounds that are not only potent but also possess favorable pharmacokinetic profiles, making them suitable for further preclinical and clinical development.
| Lead Compound Design Strategy | Target | Key Modification | Outcome |
| Thiazole-Hydroxamate Hybrids nih.gov | Histone Deacetylase (HDAC) | Incorporation of a hydroxamate group to bind the enzyme's zinc ion. | Potent and selective HDAC inhibitors with antitumor efficacy. nih.gov |
| Thiazole-Pyrazolopyridine Hybrids nih.gov | c-Met Kinase | Addition of a pyrazolopyridine scaffold to fit the kinase binding pocket. | Highly potent inhibitors with nanomolar IC50 values. nih.gov |
| Thiazole-Stilbene Analogs nih.gov | DNA Topoisomerase IB | Hybridization with a stilbene moiety to mimic its DNA-interacting properties. | Potent Topoisomerase IB inhibitors with strong cytotoxicity against cancer cells. nih.gov |
| Phenylacetamide-Thiazole Hybrids ijcce.ac.ir | General Cytotoxicity | Addition of various substituted phenylacetamide moieties. | Identification of structure-activity relationships for developing novel anticancer agents. ijcce.ac.ir |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Protonation of the thiazole ring at the N3 position.